![molecular formula C12H7Cl2N5O B1457293 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-93-8](/img/structure/B1457293.png)
6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Descripción general
Descripción
6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H7Cl2N5O and its molecular weight is 308.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H7Cl2N5O
- Molecular Weight : 308.13 g/mol
- CAS Number : 1177415-93-8
The compound exhibits potent inhibitory activity against various kinases, particularly IKKβ (IκB kinase beta) and c-Met (mesenchymal-epithelial transition factor).
IKKβ Inhibition
Research indicates that imidazo[1,2-b]pyridazine derivatives, including this compound, have been optimized for enhanced IKKβ inhibitory activity. The structure-activity relationship studies reveal that modifications at the 3 and 6 positions of the imidazo[1,2-b]pyridazine scaffold lead to increased potency against IKKβ and TNFα (tumor necrosis factor alpha) in THP-1 cell lines .
c-Met Inhibition
In another study, derivatives were designed to inhibit both c-Met and VEGFR2 (vascular endothelial growth factor receptor 2), which are crucial in tumor progression and angiogenesis. The compound demonstrated significant inhibition with an IC50 value in the low nanomolar range, showcasing its potential for treating various cancers .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to its structural features. The presence of chlorine atoms at the 6 and 8 positions enhances hydrophobic interactions with target proteins while maintaining sufficient polarity for solubility.
Position | Substituent | Effect on Activity |
---|---|---|
3 | Carboxamide group | Essential for binding |
6 | Chlorine | Increases potency |
8 | Chlorine | Enhances selectivity |
Case Studies
- Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound exhibited dose-dependent antitumor efficacy in xenograft models. For instance, a derivative showed a treated/control ratio of 4% at a dosage of 5 mg/kg .
- Kinase Selectivity : A comprehensive evaluation revealed that this compound selectively inhibits over 200 kinases with significant potency towards c-Met and VEGFR2, making it a promising candidate for targeted cancer therapies .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research has shown that derivatives of imidazo[1,2-b]pyridazines, including 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, can be synthesized using various methods. These compounds have been evaluated for their binding affinity to biological targets, particularly in relation to amyloid plaques associated with neurodegenerative diseases such as Alzheimer's .
Antitumor Activity:
Studies indicate that imidazo[1,2-b]pyridazine derivatives exhibit antitumor properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism of action may involve the modulation of signaling pathways that control cell growth and apoptosis .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Therapeutic Potential
Neurological Disorders:
Given its structural similarity to other bioactive compounds, this compound is being explored for its potential in treating neurological disorders. Research focuses on its ability to interact with amyloid-beta aggregates and modulate neuroinflammation .
Cancer Treatment:
The compound's antitumor properties make it a candidate for further development in cancer therapy. Researchers are investigating its efficacy against specific cancer types and its potential role in combination therapies .
Data Summary and Case Studies
Propiedades
IUPAC Name |
6,8-dichloro-N-pyridin-4-ylimidazo[1,2-b]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O/c13-8-5-10(14)18-19-9(6-16-11(8)19)12(20)17-7-1-3-15-4-2-7/h1-6H,(H,15,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXLHJCLHBHAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732522 | |
Record name | 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177415-93-8 | |
Record name | 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.